Isoquinolin-8-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKXRSRADBUSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312599 | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-12-0 | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

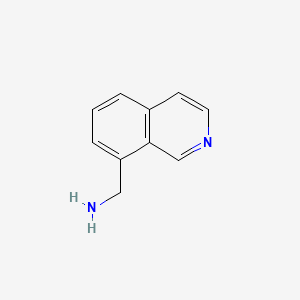

"Isoquinolin-8-ylmethanamine" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-8-ylmethanamine is a heterocyclic aromatic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of this compound. It also explores potential synthetic routes and discusses the known biological context of related isoquinoline compounds, highlighting areas for future research.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of an isoquinoline ring system with a methanamine (-CH₂NH₂) substituent at the 8-position.

Image of the chemical structure of this compound:

Caption: 2D chemical structure of this compound.

IUPAC Name: (Isoquinolin-8-yl)methanamine[2]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[2] |

| Molecular Weight | 158.20 g/mol | PubChem[2] |

| CAS Number | 362606-12-0 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene |

| LogP (octanol-water partition coefficient) | 1.6935 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, plausible synthetic strategies can be inferred from established methods for isoquinoline functionalization. One potential approach involves the reduction of 8-cyanoisoquinoline.

Hypothetical Experimental Protocol: Reduction of 8-Cyanoisoquinoline

This protocol is a generalized procedure based on common nitrile reduction methods and would require optimization for this specific substrate.

Objective: To synthesize this compound by the reduction of 8-cyanoisoquinoline.

Materials:

-

8-Cyanoisoquinoline

-

Lithium aluminum hydride (LiAlH₄) or an alternative reducing agent (e.g., Raney Nickel with H₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Hydrochloric acid (HCl) for salt formation (optional)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, e.g., 2-4 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 8-cyanoisoquinoline in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Workup: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can be recrystallized.

Logical Workflow for Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity, pharmacological data, and involvement in signaling pathways for this compound have not been reported in the available scientific literature. However, the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4][5]

Derivatives of the closely related 8-aminoquinoline and 8-hydroxyquinoline scaffolds have been investigated for various therapeutic applications. For instance, 8-aminoquinoline derivatives have shown potential as antioxidants and metal chelators in the context of neurodegenerative diseases.[6]

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram can be constructed to illustrate a potential mechanism of action if the compound were to exhibit, for example, anticancer activity by inhibiting a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound is a structurally interesting compound within the pharmacologically relevant isoquinoline class. While its fundamental chemical properties have been predicted computationally, a significant gap exists in the experimental validation of these properties and, more importantly, in the exploration of its biological activities.

Future research should focus on:

-

Optimized Synthesis: Development and publication of a detailed, high-yield synthetic protocol for this compound.

-

Physicochemical Characterization: Experimental determination of key physicochemical properties.

-

Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities, such as anticancer, antimicrobial, or neuroprotective effects.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying mechanism of action and identify molecular targets and affected signaling pathways will be crucial.

This foundational work will be essential to unlock the potential of this compound as a lead compound in drug discovery and development.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinolin-8-ylmethanamine

This technical guide provides a comprehensive overview of isoquinolin-8-ylmethanamine, a heterocyclic aromatic compound of interest to researchers and professionals in drug development. The guide details its physicochemical properties, outlines a general synthetic approach, and discusses potential analytical methodologies for its characterization.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| IUPAC Name | (isoquinolin-8-yl)methanamine | PubChem[1] |

| CAS Number | 362606-12-0 | PubChem[1] |

Synthesis and Experimental Protocols

A plausible synthetic route could commence with a substituted benzene derivative, which undergoes cyclization to form the isoquinoline scaffold. One of the most prominent methods for constructing the isoquinoline core is the Bischler-Napieralski reaction .[4] This reaction typically involves the cyclodehydration of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

Subsequent functionalization at the 8-position would be necessary to introduce the methanamine group. This could potentially be achieved through a multi-step sequence starting from 8-bromoisoquinoline, which is a commercially available starting material. A palladium-catalyzed carbonylation could introduce a carboxyl group, which can then be converted to an amide and subsequently reduced to the desired amine.

General Experimental Protocol Outline:

-

Amide Formation: A suitable β-phenylethylamine precursor is acylated with an appropriate acid chloride or anhydride to form the corresponding N-phenylethylamide.

-

Cyclization (Bischler-Napieralski Reaction): The amide is treated with a dehydrating agent (e.g., phosphorus oxychloride) in an inert solvent and heated to effect cyclization to a 3,4-dihydroisoquinoline intermediate.

-

Aromatization: The dihydroisoquinoline is dehydrogenated to the aromatic isoquinoline ring system, often using a catalyst such as palladium on carbon.

-

Functionalization at C-8: This would likely involve a series of steps, for which a specific protocol for this particular molecule is not detailed in the available literature. A hypothetical sequence could involve:

-

Introduction of a cyano or carboxyl group at the 8-position of the isoquinoline ring.

-

Reduction of the cyano or carboxyl group to the corresponding aminomethyl group.

-

Analytical Characterization

The purity and identity of synthesized this compound would be confirmed using a combination of standard analytical techniques. These methods are crucial for quality control and to ensure the compound is suitable for further research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.

-

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the amine (N-H stretching) and the aromatic rings (C-H and C=C stretching).

Potential Biological Activity and Research Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[5][6] While the specific biological activity and mechanism of action for this compound are not well-documented in publicly available literature, its structural similarity to other biologically active isoquinolines suggests it could be a valuable compound for screening in various therapeutic areas.

Given the presence of the basic amine group and the aromatic isoquinoline core, this compound could potentially interact with various biological targets such as enzymes, receptors, or nucleic acids. Further research would be needed to elucidate its specific pharmacological profile.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of an isoquinoline derivative such as this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C10H10N2 | CID 12018699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 3. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 4. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Isoquinolin-8-ylmethanamine and its Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing isoquinolin-8-ylmethanamine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of key starting materials, outlines various synthetic pathways, and provides experimental protocols for the crucial steps involved. Quantitative data is summarized in structured tables for easy comparison, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a primary amine derivative of the isoquinoline scaffold. The isoquinoline nucleus is a prominent feature in a wide array of natural products and pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and neuroprotective properties. The aminomethyl group at the 8-position serves as a critical handle for further molecular elaboration, making this compound a key intermediate in the synthesis of complex therapeutic agents. This guide explores the primary synthetic strategies for obtaining this compound, focusing on the preparation of essential precursors like 8-bromoisoquinoline and isoquinoline-8-carbonitrile.

Synthetic Pathways Overview

Two principal retrosynthetic pathways for the synthesis of this compound are outlined below. The first and more direct route involves the reduction of an 8-cyanoisoquinoline intermediate. The second pathway proceeds through the reductive amination of an 8-formylisoquinoline. Both routes rely on the availability of a suitably functionalized isoquinoline at the 8-position, typically derived from 8-bromoisoquinoline.

Caption: Key synthetic pathways to this compound.

Synthesis of Key Starting Materials

8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline is a critical first step. While direct bromination of isoquinoline predominantly yields the 5-bromo isomer, specific conditions can favor the formation of the 8-bromo derivative, albeit often in lower yields. A more controlled, multi-step approach via a Sandmeyer reaction of 8-aminoisoquinoline offers a more reliable, though longer, route.

Table 1: Comparison of Synthetic Routes to 8-Bromoisoquinoline

| Route | Key Reagents | Typical Conditions | Reported Yield | Notes |

| Direct Bromination | Isoquinoline, N-Bromosuccinimide (NBS), H₂SO₄ | -30°C to -15°C | Variable, often low | Primarily yields 5-bromoisoquinoline; 8-bromo isomer is a minor product.[1][2] |

| Sandmeyer Reaction | 8-Aminoisoquinoline, NaNO₂, HBr, CuBr | 0°C to rt | Good | A reliable method for introducing bromine at the 8-position.[3][4][5] |

Experimental Protocol: Sandmeyer Reaction for 8-Bromoisoquinoline Synthesis

-

Diazotization of 8-Aminoisoquinoline: 8-Aminoisoquinoline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Copper(I) Bromide Mediated Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 8-bromoisoquinoline.

Isoquinoline-8-carbonitrile

The conversion of 8-bromoisoquinoline to isoquinoline-8-carbonitrile is a crucial step in the primary synthetic route. This transformation can be achieved through classical methods like the Rosenmund-von Braun reaction or more modern palladium-catalyzed cyanation reactions.

Table 2: Comparison of Cyanation Methods for 8-Bromoisoquinoline

| Method | Cyanating Agent | Catalyst/Promoter | Solvent | Temperature | Reported Yield |

| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | L-proline | DMF | 80-120°C | Good |

| Palladium-Catalyzed | Zinc cyanide (Zn(CN)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | DMF or DMA | 80-120°C | Good to Excellent |

Experimental Protocol: Palladium-Catalyzed Cyanation of 8-Bromoisoquinoline

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), 8-bromoisoquinoline, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are combined in a suitable solvent like N,N-dimethylformamide (DMF).

-

Reaction Execution: The reaction mixture is heated to 80-120°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude isoquinoline-8-carbonitrile is then purified by column chromatography.[6][7][8][9][10]

Synthesis of this compound

Route 1: Reduction of Isoquinoline-8-carbonitrile

The reduction of the nitrile group to a primary amine is a high-yielding and straightforward method. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.

Caption: Workflow for the reduction of isoquinoline-8-carbonitrile.

Table 3: Reduction of Isoquinoline-8-carbonitrile

| Reducing Agent | Solvent | Temperature | Reported Yield |

| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether | 0°C to reflux | High |

Experimental Protocol: LiAlH₄ Reduction of Isoquinoline-8-carbonitrile

-

Reaction Setup: A solution of isoquinoline-8-carbonitrile in an anhydrous solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0°C under an inert atmosphere.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography to give pure this compound.[11][12][13]

Route 2: Reductive Amination of Isoquinoline-8-carbaldehyde

An alternative route involves the reductive amination of isoquinoline-8-carbaldehyde. This two-step, one-pot procedure first forms an imine with an ammonia source, which is then reduced in situ to the primary amine.

Table 4: Reductive Amination of Isoquinoline-8-carbaldehyde

| Amine Source | Reducing Agent | Solvent | Typical Conditions |

| Ammonium chloride/Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Methanol | pH 6-7, rt |

| Ammonium acetate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | rt |

Experimental Protocol: Reductive Amination of Isoquinoline-8-carbaldehyde

-

Imine Formation: Isoquinoline-8-carbaldehyde is dissolved in a suitable solvent like methanol. An ammonia source, such as ammonium chloride, is added, and the pH is adjusted to 6-7 with a non-nucleophilic base if necessary. The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

-

In Situ Reduction: A reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction is stirred at room temperature until the imine is fully reduced, as monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is made basic. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.[14][15][16]

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale of the reaction, and safety considerations. The reduction of isoquinoline-8-carbonitrile offers a direct and high-yielding approach, contingent on the efficient synthesis of the nitrile precursor from 8-bromoisoquinoline. The reductive amination of isoquinoline-8-carbaldehyde provides a viable alternative. This guide provides the necessary foundational information, including detailed protocols and comparative data, to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sodium cyanoborohydride [organic-chemistry.org]

- 15. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to Isoquinolin-8-ylmethanamine (CAS 362606-12-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-8-ylmethanamine, with CAS number 362606-12-0, is a heterocyclic amine that serves as a critical intermediate in the synthesis of a novel class of therapeutic agents. While this compound itself has not been extensively profiled for its biological activity, it is a key building block in the development of potent inhibitors of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, its role in the synthesis of advanced pharmaceutical compounds, and detailed experimental protocols derived from patent literature. The focus is on its application in the creation of benzenesulfonamide and heteroaryl-substituted sulfonamide derivatives with potential applications in treating neurological disorders such as epilepsy.

Chemical and Physical Properties

This compound is a primary amine attached to an isoquinoline core at the 8th position. The compound is typically available as a dihydrochloride salt. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 362606-12-0 | PubChem |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem |

| IUPAC Name | (isoquinolin-8-yl)methanamine | PubChem |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CN | PubChem |

| Form | Dihydrochloride salt is common | Various Suppliers |

Role in Drug Discovery and Development

Current research, primarily documented in patent literature from Vertex Pharmaceuticals, identifies this compound as a pivotal intermediate in the synthesis of compounds targeting voltage-gated sodium channels. These channels are implicated in a variety of neurological conditions, and their modulation represents a key therapeutic strategy.

The primary amine group of this compound serves as a versatile handle for introducing the isoquinoline moiety into larger, more complex molecules. Specifically, it has been utilized in nucleophilic substitution reactions with sulfonyl chlorides to generate a series of benzenesulfonamide and heteroaryl-substituted sulfonamide derivatives.

Therapeutic Target: Voltage-Gated Sodium Channels

Voltage-gated sodium (Nav) channels are transmembrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells, such as neurons. Dysregulation of Nav channel function is associated with a range of disorders, including:

-

Epilepsy

-

Neuropathic pain

-

Cardiac arrhythmias

-

Multiple sclerosis

The compounds synthesized using this compound are designed to modulate the activity of these channels, offering a potential therapeutic avenue for these conditions.

Experimental Protocols

The following experimental protocols are adapted from patent literature and describe the use of this compound as a reactant in the synthesis of advanced drug candidates.

General Synthesis of Sulfonamide Derivatives

The general synthetic scheme involves the reaction of a sulfonyl chloride with this compound in the presence of a base.

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Isoquinolines

For over a century, the substituted isoquinoline scaffold has been a cornerstone of natural product chemistry and a perennial source of inspiration for medicinal chemists. From its initial discovery in the crude fractions of coal tar to its central role in a myriad of life-saving pharmaceuticals, the journey of the isoquinoline core is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. This technical guide provides an in-depth exploration of the history, seminal synthetic methodologies, and therapeutic applications of substituted isoquinolines, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Isoquinoline Chemistry

The story of isoquinoline begins in 1885 when Hoogewerf and van Dorp first isolated the parent heterocycle from coal tar through fractional crystallization of its sulfate salt.[1][2] This discovery unveiled a new class of aromatic compounds, a structural isomer of quinoline, distinguished by the nitrogen atom at the 2-position of the fused benzopyridine system.[1] However, the true significance of this scaffold lay dormant in nature, locked within the complex structures of alkaloids. The quest to understand and synthesize these naturally occurring, biologically active molecules spurred the development of foundational synthetic reactions that remain pillars of heterocyclic chemistry to this day.

The late 19th and early 20th centuries witnessed the birth of three pivotal synthetic strategies for constructing the isoquinoline core: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These named reactions, each with its unique approach to ring closure, unlocked the ability to systematically synthesize a vast array of substituted isoquinolines, paving the way for the exploration of their medicinal potential.

Foundational Syntheses of the Isoquinoline Core

The ability to construct the isoquinoline skeleton with various substitution patterns is fundamental to the exploration of its therapeutic potential. The following sections detail the seminal reactions that have become the workhorses for the synthesis of this important heterocyclic system.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3] The reaction is typically carried out under acidic conditions using a dehydrating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[3] The resulting dihydroisoquinolines can be subsequently oxidized to their aromatic isoquinoline counterparts.

The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[4] The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions.[3]

-

Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).[5]

-

Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise at room temperature.[5]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Workflow for the Bischler-Napieralski Reaction

Caption: A generalized workflow for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] The reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ.[6]

The Pictet-Spengler reaction is particularly useful for the synthesis of tetrahydroisoquinolines and has been widely applied in the total synthesis of alkaloids.[7] The reaction proceeds under milder conditions when the aromatic ring is activated with electron-donating groups.[8]

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene).[9]

-

Addition of Carbonyl: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) at room temperature.[9]

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or hydrochloric acid).

-

Reaction: Stir the mixture at the desired temperature (room temperature to reflux) until the reaction is complete, as monitored by TLC.

-

Work-up: Neutralize the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate in vacuo, and purify the crude product by chromatography or recrystallization.[9]

Logical Workflow for the Pictet-Spengler Reaction

Caption: A generalized workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

The Pomeranz-Fritsch Reaction

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[10] The benzalaminoacetal is typically formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10] While the classic conditions often require strong acids and can lead to variable yields, several modifications have been developed to improve the reaction's scope and efficiency.[11][12]

-

Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the formation of the Schiff base is complete (monitored by TLC).[11]

-

Reduction: Cool the reaction mixture and add ethanol. At 0 °C, add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.[11]

-

Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.[11]

-

Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.[11]

-

Work-up: Cool the reaction mixture and basify with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Logical Workflow for a Modified Pomeranz-Fritsch Reaction

Caption: A workflow for a modified Pomeranz-Fritsch synthesis of substituted isoquinolines.

Quantitative Data on Isoquinoline Synthesis

The efficiency of these foundational synthetic methods is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of various substituted isoquinolines, highlighting the scope and limitations of each reaction.

| Reaction | Substrate (β-arylethylamine/amide or Benzaldehyde) | Product | Catalyst/Reagent | Yield (%) | Reference |

| Bischler-Napieralski | N-(3,4-dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | POCl₃ | Variable | [5] |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | POCl₃ | Good | [13] | |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | Mixture of 7- and 6-methoxy isomers | P₂O₅ | - | [13] | |

| Pictet-Spengler | Tryptamine and Benzaldehyde | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Au(I) complex | 97 | [14] |

| Tryptamine and Terephthalaldehyde | 1-(4-formylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Au(I) complex | 86 | [14] | |

| N-allyl tryptamine and O-alkynyl arylaldehyde | Polycyclic indole derivative | Au(I) complex | Good | [15] | |

| Pomeranz-Fritsch | 3,4-dimethoxybenzaldehyde | 6,7-Dimethoxyisoquinoline | H₂SO₄ | Variable | [11] |

| Alkoxybenzaldehydes | Substituted Isoquinolines | Dilute Mineral Acid | Good to Excellent | ||

| Benzaldehyde and Aminoacetaldehyde dimethyl acetal | Isoquinoline | CH₃COOH / H₂SO₄ | 30-36 | [16] |

Substituted Isoquinolines in Drug Development

The versatility of the isoquinoline scaffold has made it a privileged structure in medicinal chemistry, with numerous derivatives reaching the market as successful therapeutic agents. The following sections explore the mechanisms of action of three prominent examples: papaverine, berberine, and noscapine.

Papaverine: A Smooth Muscle Relaxant and Vasodilator

Papaverine is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy.[17] It is primarily used as a non-narcotic smooth muscle relaxant and vasodilator.[17] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[11][18] This accumulation of cyclic nucleotides results in the relaxation of smooth muscles, particularly in blood vessels and the gastrointestinal tract.[1]

Caption: Berberine activates AMPK, which in turn inhibits the mTOR pathway and improves metabolic function.

Noscapine: A Microtubule-Targeting Anticancer Agent

Noscapine, another non-addictive alkaloid from the opium poppy, has been traditionally used as a cough suppressant. [19]More recently, it has emerged as a promising anticancer agent due to its ability to modulate microtubule dynamics. [19]Unlike other microtubule-targeting drugs like taxanes and vinca alkaloids, noscapine does not significantly alter the total polymer mass of microtubules. Instead, it attenuates their dynamic instability by increasing the time they spend in a paused state. [20] This disruption of microtubule dynamics leads to a mitotic block, preventing cancer cells from successfully completing cell division and ultimately inducing apoptosis (programmed cell death). [19]

Signaling Pathway of Noscapine

Caption: Noscapine binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

Biological Activity of Substituted Isoquinolines

The therapeutic potential of substituted isoquinolines extends across a wide range of diseases. The following table provides a summary of the in vitro cytotoxic activity (IC₅₀ values) of several key isoquinoline alkaloids against various cancer cell lines, demonstrating their promise as anticancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [19] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [19] | |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [19] | |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [19] | |

| Hela | Cervical Cancer | 245.18 ± 17.33 | [19] | |

| T47D | Breast Cancer | 25 | [20][21] | |

| Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 58.2 | [1] |

| MCF7 | Breast Cancer | 48.9 | [1] | |

| 9-Nitro-noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 18.2 | [1] |

| MCF7 | Breast Cancer | 14.5 | [1] | |

| 9-Amino-noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 12.8 | [1] |

| MCF7 | Breast Cancer | 10.6 | [1] | |

| Papaverine | A549 | Lung Cancer | 15.4 (for OCRi) | [22] |

| MCF-7 | Breast Cancer | 2.8 (+ 112.7 µg/mL Ag-NPs) | [8] | |

| MDA-MB-231 | Breast Cancer | 6.2 (+ 112 µg/mL Ag-NPs) | [8] |

OCR_i_: Oxygen Consumption Rate inhibition

Conclusion and Future Directions

The journey of substituted isoquinolines from their humble origins in coal tar to their current status as indispensable tools in medicine is a compelling narrative of chemical discovery and innovation. The foundational synthetic methods developed over a century ago continue to be refined and adapted, enabling the creation of ever more complex and potent molecules. The diverse biological activities of naturally occurring and synthetic isoquinolines underscore the remarkable versatility of this scaffold.

As our understanding of the molecular basis of disease deepens, the isoquinoline core will undoubtedly continue to serve as a launchpad for the design and development of the next generation of targeted therapeutics. The ongoing exploration of novel synthetic methodologies, coupled with a more profound understanding of the intricate signaling pathways modulated by these compounds, promises a bright future for isoquinoline-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of "Isoquinolin-8-ylmethanamine"

An In-depth Technical Guide to Isoquinolin-8-ylmethanamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, combined with a reactive primary amine, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and the established and potential therapeutic applications of this compound and its derivatives.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 8-(Aminomethyl)isoquinoline, C-ISOQUINOLIN-8-YL-METHYLAMINE[1]

-

CAS Number: 362606-12-0[1]

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information on its dihydrochloride salt provides valuable insights into its characteristics.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem (Computed)[1] |

| Solubility (as dihydrochloride) | 5 mg/mL in PBS (pH 7.2) | Cayman Chemical |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of the aromatic isoquinoline ring system and the nucleophilic aminomethyl group.

-

Basicity: The presence of two nitrogen atoms, one in the isoquinoline ring and one in the primary amine, confers basic properties to the molecule. The pKa of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The aminomethyl substituent is expected to have a pKa typical for a primary benzylic amine.

-

Nucleophilicity: The primary amine at the 8-position is a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent peri-hydrogen on the isoquinoline ring. This steric hindrance can influence the conditions required for its reactions.

-

Reactivity in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of benzenesulfonamide and heteroaryl-substituted sulfonamide compounds.[3] A general reaction scheme involves the nucleophilic attack of the aminomethyl group on an electrophilic center.

Experimental Protocols

General Protocol for the N-Arylation of this compound

This protocol is adapted from patent literature describing the synthesis of sulfonamide derivatives.[3]

Materials:

-

This compound

-

Aryl halide (e.g., 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent) and this compound (1.0 equivalent).

-

Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants.

-

Add cesium carbonate (Cs₂CO₃) (2.4 equivalents) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain for 17 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and perform an aqueous workup to remove inorganic salts and DMSO.

-

The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities. While specific biological data for this compound is limited, its derivatives have shown significant therapeutic potential.

Voltage-Gated Sodium Channel Antagonism

Derivatives of this compound have been synthesized and investigated as potent antagonists of voltage-gated sodium (NaV) channels.[3] These channels, particularly isoforms like NaV1.1, NaV1.2, and NaV1.6, are crucial for the initiation and propagation of action potentials in neurons. Dysregulation of these channels is implicated in various neurological disorders.

The therapeutic rationale for developing NaV channel antagonists is well-established for conditions such as:

-

Epilepsy: Many anti-epileptic drugs act by blocking NaV channels, thereby reducing neuronal hyperexcitability.[3]

-

Neuropathic Pain: Aberrant NaV channel activity in sensory neurons is a key mechanism in the development of chronic pain states.

-

Other Neurological Disorders: Research is ongoing into the role of NaV channels in conditions like multiple sclerosis and neurodegenerative diseases.

Potential as a Scaffold in Drug Discovery

The broader class of isoquinoline alkaloids exhibits a vast array of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

Given this precedent, this compound represents a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases. Its utility as a scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on the parent compound is still emerging, its utility as a building block for potent, biologically active molecules is evident from the patent literature. The demonstrated activity of its derivatives as voltage-gated sodium channel antagonists highlights a clear path for its application in the development of new treatments for neurological disorders. Further research into the synthesis, properties, and biological activities of this compound and its novel derivatives is warranted and holds considerable promise for the advancement of therapeutic sciences.

References

- 1. BR112021000209A2 - Compostos de sulfonamida substituÃda por heteroarila e seu uso como agentes terapêuticos - Google Patents [patents.google.com]

- 2. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

Commercial Availability and Research Applications of Isoquinolin-8-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Isoquinolin-8-ylmethanamine, a key building block in medicinal chemistry and drug discovery. This document summarizes available quantitative data from various suppliers, outlines a relevant synthetic protocol, and visualizes a conceptual workflow for its utilization in research.

Introduction

This compound and its salts are heterocyclic amines that serve as important intermediates in the synthesis of a wide range of biologically active compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable synthon for creating derivatives with potential therapeutic applications. This guide is intended to assist researchers in sourcing this compound and integrating it into their research and development workflows.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, primarily in the form of its free base or as hydrochloride salts (hydrochloride and dihydrochloride). The availability of these different forms provides flexibility for researchers based on their specific reaction conditions and solubility requirements.

Below is a summary of representative commercial sources for this compound and its salts. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemScene | This compound | 362606-12-0 | ≥95% | 250 mg, 1 g[1] |

| Cayman Chemical | 8-Isoquinoline methanamine (hydrochloride) | 850734-84-8 | ≥98% | Custom |

| BLD Pharm | This compound dihydrochloride | 850734-84-8 | Not Specified | Custom |

| MedChemExpress | 8-Isoquinoline methanamine hydrochloride | 850734-84-8 | Not Specified | Custom |

Experimental Protocols

A documented experimental procedure involving this compound as a starting material is provided in patent WO2018106284A1, which describes its use in the synthesis of benzenesulfonamide compounds as potential therapeutic agents.[2]

Example Reaction: Synthesis of a Benzenesulfonamide Derivative

-

Reaction: To a mixture of 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide (0.250 g, 0.543 mmol) and this compound (0.086 g, 0.54 mmol) in anhydrous dimethyl sulfoxide (5 mL) is added cesium carbonate (0.424 g, 1.30 mmol).

-

Conditions: The reaction mixture is heated at 90 °C for 17 hours.

-

Work-up: The reaction mixture is allowed to cool to ambient temperature and then diluted with ethyl acetate.

This example demonstrates the utility of this compound as a nucleophile in substitution reactions to construct more complex molecules.

Research Applications and Signaling Pathways

Derivatives of isoquinoline have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as modulators of cellular signaling pathways. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motif is present in compounds explored for their therapeutic potential.

For instance, isoquinoline derivatives have been studied for their role in modulating pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation, and as inhibitors of topoisomerase, an enzyme involved in DNA replication.

The following diagram illustrates a generalized workflow for a researcher utilizing this compound in a drug discovery project.

References

Methodological & Application

Synthesis of Isoquinolin-8-ylmethanamine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isoquinolin-8-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence starting from 8-bromoisoquinoline: a palladium-catalyzed cyanation to form isoquinoline-8-carbonitrile, followed by reduction to the target primary amine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyanation | 8-Bromoisoquinoline | Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | DMF | 100-120 | 12-24 | 80-95 |

| 2 | Reduction | Isoquinoline-8-carbonitrile | Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous THF | 0 to rt | 4-8 | 75-90 |

Experimental Protocols

Step 1: Synthesis of Isoquinoline-8-carbonitrile via Palladium-Catalyzed Cyanation

This protocol describes the conversion of 8-bromoisoquinoline to isoquinoline-8-carbonitrile using a palladium catalyst and zinc cyanide.

Materials:

-

8-Bromoisoquinoline

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Under a nitrogen atmosphere, add anhydrous DMF to the flask.

-

Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure isoquinoline-8-carbonitrile.

Step 2: Synthesis of this compound via Reduction of Isoquinoline-8-carbonitrile

This protocol details the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride.[1][2][3]

Materials:

-

Isoquinoline-8-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a saturated aqueous solution of sodium sulfate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve isoquinoline-8-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup). Alternatively, slowly add sodium sulfate decahydrate portion-wise until the grey precipitate turns white and the evolution of hydrogen gas ceases.

-

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. The crude product can be further purified by crystallization or column chromatography if necessary.

Mandatory Visualization

Caption: Synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols: Synthesis of Isoquinolin-8-ylmethanamine Precursors via Bischler-Napieralski Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of precursors to Isoquinolin-8-ylmethanamine, a valuable scaffold in medicinal chemistry. The synthetic strategy hinges on the Bischler-Napieralski reaction to construct the core 3,4-dihydroisoquinoline ring system, followed by subsequent functional group manipulations to yield the target aminomethyl functionality at the C8 position. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] Specifically, functionalization at the C8 position can significantly influence the pharmacological profile of these compounds. This compound, in particular, represents a key building block for the elaboration of novel therapeutic agents. The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to both tetrahydroisoquinolines and fully aromatized isoquinolines.[1][3][4][5] This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic conditions, typically employing a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3][5][6]

This application note details a synthetic route to this compound precursors, commencing with the preparation of an appropriately substituted N-acyl-β-arylethylamine, followed by the Bischler-Napieralski cyclization, and concluding with the reduction of a nitrile functionality to the desired aminomethyl group.

Overall Synthetic Strategy

The proposed synthetic pathway to this compound involves a three-stage process. The key steps are:

-

Synthesis of N-[2-(2-cyanophenyl)ethyl]acetamide (3): This crucial intermediate is prepared from 2-(2-aminophenyl)acetonitrile.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization of 3 to yield 8-cyano-3,4-dihydroisoquinoline (4).

-

Reduction to this compound Precursors: The dihydroisoquinoline intermediate can be either reduced to the corresponding tetrahydroisoquinoline or aromatized to the isoquinoline, followed by the reduction of the cyano group to the aminomethyl group.

Experimental Protocols

Stage 1: Synthesis of N-[2-(2-cyanophenyl)ethyl]acetamide (3)

This protocol describes the synthesis of the Bischler-Napieralski precursor from commercially available 2-(2-aminophenyl)acetonitrile.

Materials:

-

2-(2-Aminophenyl)acetonitrile (1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction of the Nitrile: To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(2-aminophenyl)acetonitrile (1) (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)aniline (2).

-

Acetylation: Dissolve the crude 2-(2-aminoethyl)aniline (2) (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (2.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-[2-(2-cyanophenyl)ethyl]acetamide (3).

Stage 2: Bischler-Napieralski Cyclization to 8-Cyano-3,4-dihydroisoquinoline (4)

This protocol outlines the intramolecular cyclization of the N-acyl precursor.

Materials:

-

N-[2-(2-cyanophenyl)ethyl]acetamide (3)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the N-[2-(2-cyanophenyl)ethyl]acetamide (3) (1.0 eq).

-

Add anhydrous toluene (or acetonitrile) to dissolve the starting material.

-

Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise to the solution at 0 °C.

-

After the addition, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-cyano-3,4-dihydroisoquinoline (4).

Stage 3: Synthesis of this compound Precursors

The resulting 8-cyano-3,4-dihydroisoquinoline can be further transformed into various precursors of this compound.

Materials:

-

8-Cyano-3,4-dihydroisoquinoline (4)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reduction of Imine: Dissolve 8-cyano-3,4-dihydroisoquinoline (4) (1.0 eq) in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to give crude 8-cyano-1,2,3,4-tetrahydroisoquinoline.

-

Reduction of Nitrile: The crude nitrile can be reduced using standard procedures, such as with LiAlH₄ in THF or catalytic hydrogenation (e.g., Raney Nickel, H₂). For the LiAlH₄ reduction, follow a similar procedure as described in Stage 1.

-

After workup and purification, 8-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline (5) is obtained.

Materials:

-

8-Cyano-3,4-dihydroisoquinoline (4)

-

Palladium on carbon (10% Pd/C)

-

Toluene or xylene

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Aromatization: Dissolve 8-cyano-3,4-dihydroisoquinoline (4) (1.0 eq) in toluene or xylene.

-

Add 10% Pd/C (0.1 eq) and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate to obtain 8-cyanoisoquinoline (6).

-

Reduction of Nitrile: Reduce the 8-cyanoisoquinoline (6) using a suitable reducing agent such as LiAlH₄ in THF, following a similar procedure as described in Stage 1, to yield this compound (7).

Data Presentation

The following table summarizes representative quantitative data for the key transformations. Please note that yields are substrate-dependent and may require optimization.

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Acetylation | 2-(2-Aminoethyl)aniline | N-[2-(2-cyanophenyl)ethyl]acetamide | Acetyl chloride, Et₃N | 75-85 |

| 2 | Bischler-Napieralski | N-[2-(2-cyanophenyl)ethyl]acetamide | 8-Cyano-3,4-dihydroisoquinoline | POCl₃ | 60-75 |

| 3a | Imine Reduction | 8-Cyano-3,4-dihydroisoquinoline | 8-Cyano-1,2,3,4-tetrahydroisoquinoline | NaBH₄ | 85-95 |

| 3b | Nitrile Reduction | 8-Cyano-1,2,3,4-tetrahydroisoquinoline | 8-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline | LiAlH₄ | 70-80 |

| 4a | Aromatization | 8-Cyano-3,4-dihydroisoquinoline | 8-Cyanoisoquinoline | 10% Pd/C | 80-90 |

| 4b | Nitrile Reduction | 8-Cyanoisoquinoline | This compound | LiAlH₄ | 70-85 |

Visualizations

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound precursors.

Bischler-Napieralski Reaction Mechanism

Caption: Mechanism of the Bischler-Napieralski reaction.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

Application Notes and Protocols: Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinoline Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline (THIQ) intermediates, which are crucial scaffolds in drug discovery and development. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanism and relevant biological pathways.

Introduction

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry, enabling the synthesis of the 1,2,3,4-tetrahydroisoquinoline ring system.[1][2][3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The resulting THIQ core is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antihypertensive and anticancer properties.[6][7][8][9]

Reaction Mechanism and Key Parameters

The Pictet-Spengler reaction proceeds through the formation of a Schiff base from the β-arylethylamine and the carbonyl compound.[10] Under acidic conditions, the Schiff base is protonated to form an iminium ion, which is a powerful electrophile.[4][10] The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the cyclic THIQ product.[11]

Several factors influence the reaction's success and yield, including:

-

Catalyst: Strong acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are traditionally used, often requiring elevated temperatures.[1][9][12] Milder conditions using phosphate buffers have also been developed, which can be particularly useful for sensitive substrates.

-

Substrates: The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to facilitate the intramolecular cyclization. Both aldehydes and, to a lesser extent, ketones can be used as the carbonyl component.[12]

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the acid catalyst. Microwave-assisted protocols can significantly shorten reaction times.[9]

-

Solvent: A variety of protic and aprotic solvents can be employed, with the choice often depending on the specific reaction conditions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Pictet-Spengler reactions for the synthesis of THIQ intermediates.

Table 1: Classical Pictet-Spengler Reaction Conditions

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenylethylamine | Dimethoxymethane | HCl (conc.) | - | 100 °C | Not Specified | 40 | [9] |

| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | - | Microwave | 15 min | 98 | [9] |

Table 2: Phosphate-Buffered Pictet-Spengler Reaction

| β-Arylethylamine | Ketone | Buffer System | Co-solvent | Temperature | Isolated Yield (%) (1g scale) | Reference |

| Dopamine | Cyclohexanone | Potassium Phosphate (1M, pH 9) | Methanol | 70 °C | 40 | [13][14] |

| Dopamine | Cyclobutanone | Potassium Phosphate (1M, pH 9) | Methanol | 70 °C | 51 | [13][14] |

Experimental Protocols

Protocol 1: Classical Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline

This protocol describes the original synthesis reported by Pictet and Spengler.

Materials:

-

Phenylethylamine

-

Dimethoxymethane

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reaction vessel, combine phenylethylamine and dimethoxymethane.

-

Slowly add concentrated hydrochloric acid to the mixture with stirring.

-

Heat the reaction mixture to 100 °C and maintain this temperature for the specified reaction time.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method (e.g., distillation or chromatography) to obtain 1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis

This protocol provides a rapid and high-yielding method for the synthesis of a 1-substituted THIQ.

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine

-

Benzaldehyde

-

Trifluoroacetic acid (TFA)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde.

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature for 15 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (neutralization, extraction, drying, and solvent removal).

-

Purify the crude product by chromatography to obtain the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Phosphate-Buffered Pictet-Spengler Synthesis of a Spiro-Tetrahydroisoquinoline

This protocol describes a milder, biomimetic approach for the synthesis of a spiro-THIQ.

Materials:

-

Dopamine hydrochloride

-

Cyclohexanone

-

Potassium phosphate buffer (1 M, pH 9)

-

Methanol

Procedure:

-

In a reaction vessel, dissolve dopamine hydrochloride in a 1:1 mixture of 1 M potassium phosphate buffer (pH 9) and methanol.

-

Add cyclohexanone to the solution.

-

Heat the reaction mixture to 70 °C with stirring for the specified reaction time.

-